3-Propan-2-yltriazole-4-sulfonyl chloride
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Overview
Description
3-Propan-2-yltriazole-4-sulfonyl chloride is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
Triazole compounds, which include 3-propan-2-yltriazole-4-sulfonyl chloride, are known to interact with a variety of enzymes and receptors in biological systems . These interactions contribute to their versatile biological activities.
Mode of Action
Triazoles, in general, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Triazole derivatives have been associated with a broad spectrum of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with triazole derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propan-2-yltriazole-4-sulfonyl chloride typically involves the reaction of 3-Propan-2-yltriazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{3-Propan-2-yltriazole} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Propan-2-yltriazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The triazole moiety can undergo cycloaddition reactions with various dipolarophiles, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Cycloaddition Reagents: Azides, alkynes
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Heterocyclic Compounds: Formed by cycloaddition reactions
Scientific Research Applications
3-Propan-2-yltriazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
Biology
Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in biological pathways.
Medicine
Drug Development: Investigated as a potential pharmacophore in the design of new therapeutic agents.
Antimicrobial Agents: Explored for its antimicrobial properties against various pathogens.
Industry
Materials Science: Used in the development of advanced materials with specific properties.
Agrochemicals: Investigated for its potential use in the formulation of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A structurally similar compound with a wide range of applications in pharmaceuticals and agrochemicals.
1,2,3-Triazole: Another triazole isomer with significant biological and chemical properties.
Sulfonyl Chlorides: A class of compounds with similar reactivity due to the presence of the sulfonyl chloride group.
Uniqueness
3-Propan-2-yltriazole-4-sulfonyl chloride is unique due to the combination of the triazole ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-propan-2-yltriazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O2S/c1-4(2)9-5(3-7-8-9)12(6,10)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILUCMHOSWEVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CN=N1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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